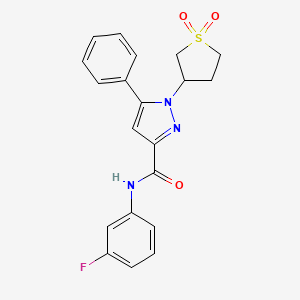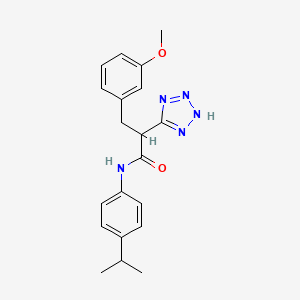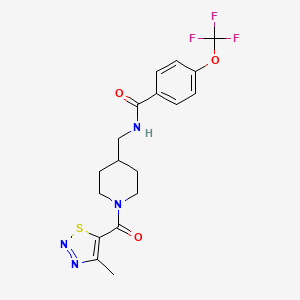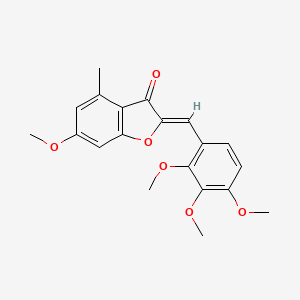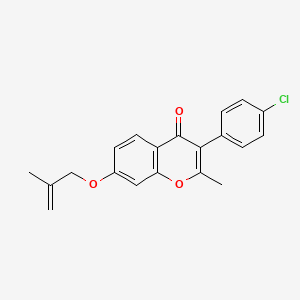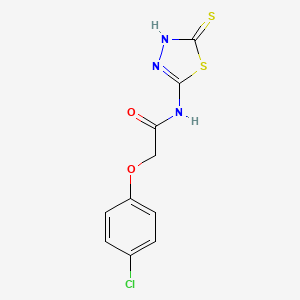
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Substitution Reaction: The chloro-substituted methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable chloro-substituted methoxyphenyl halide.
Amine Introduction: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amine derivatives.
Mécanisme D'action
The mechanism of action of 4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide can be compared with other similar compounds, such as:
4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrochloride: Different counterion (hydrochloride instead of hydrobromide), which may influence its solubility and stability.
Propriétés
IUPAC Name |
4-(5-chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS.BrH/c1-6-3-10(15-2)7(4-8(6)12)9-5-16-11(13)14-9;/h3-5H,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCIGMWAGYSGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CSC(=N2)N)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
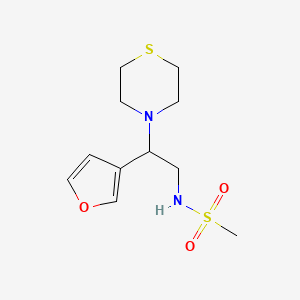

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2636583.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2636584.png)
![2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)
